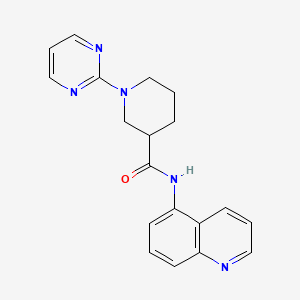

1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide

説明

特性

分子式 |

C19H19N5O |

|---|---|

分子量 |

333.4 g/mol |

IUPAC名 |

1-pyrimidin-2-yl-N-quinolin-5-ylpiperidine-3-carboxamide |

InChI |

InChI=1S/C19H19N5O/c25-18(23-17-8-1-7-16-15(17)6-2-9-20-16)14-5-3-12-24(13-14)19-21-10-4-11-22-19/h1-2,4,6-11,14H,3,5,12-13H2,(H,23,25) |

InChIキー |

JPRAXUVQUZUAPM-UHFFFAOYSA-N |

正規SMILES |

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=CC=CC4=C3C=CC=N4 |

製品の起源 |

United States |

準備方法

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminopyrimidine with 5-chloroquinoline, followed by cyclization with piperidine-3-carboxylic acid. The reaction proceeds under appropriate solvent conditions and yields the desired product.

Industrial Production: In industrial settings, the compound can be synthesized using scalable methods. These typically involve efficient coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, to assemble the key structural components. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.

化学反応の分析

1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide undergoes various chemical transformations:

Oxidation: The compound can be oxidized to form its corresponding N-oxide or other derivatives.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Substitution: Substituents on the pyrimidine or quinoline rings can be modified via nucleophilic substitution reactions.

Cyclization: The piperidine ring can participate in intramolecular cyclization reactions.

Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products depend on the specific reaction conditions and substituents present.

科学的研究の応用

Biological Activities

1. Antitumor Activity

Recent studies have demonstrated that compounds similar to 1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide exhibit notable antitumor properties. For instance, derivatives containing quinoline and piperidine moieties have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the pyrimidine and quinoline rings enhances its interaction with bacterial enzymes, leading to effective inhibition .

3. Anti-inflammatory Effects

In the context of inflammation, derivatives of this compound have been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. By inhibiting PDE4, these compounds can increase intracellular levels of cyclic AMP, leading to reduced secretion of pro-inflammatory cytokines such as TNF-alpha . This mechanism makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and asthma.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Pyrimidine Ring | Enhances binding affinity to target enzymes |

| Quinoline Moiety | Increases cytotoxicity against cancer cells |

| Piperidine Group | Contributes to overall stability and bioavailability |

Research indicates that modifications at specific positions on the pyrimidine or quinoline rings can significantly alter the compound's potency and selectivity against various biological targets .

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated a series of piperidine derivatives against human cancer cell lines. The results showed that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, indicating strong antitumor activity .

Case Study 2: Anti-inflammatory Activity

In an animal model of induced inflammation, a derivative of this compound was administered, resulting in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) .

作用機序

この化合物の作用機序は、特定の分子標的に結合することを含みます。たとえば、細胞増殖に関与するキナーゼを阻害したり、GPCR(Gタンパク質共役受容体)シグナル伝達経路を調節したりすることが考えられます。さらなる研究により、正確な相互作用と下流効果を解明する必要があります。

類似化合物との比較

Structural Analogs and Substitution Patterns

The compound’s pyrimidine-piperidine-quinoline architecture distinguishes it from related derivatives. Key structural analogs include:

Key Observations :

- Pyrimidine Derivatives: The pyrimidine core is common in bioactive compounds. For example, the TRK inhibitor () replaces quinoline with a pyrazolo-pyrimidine fused ring, enhancing planar stacking interactions critical for kinase binding .

- Piperidine Modifications : The original compound’s piperidine-3-carboxamide group contrasts with the hydroxyl group in 1-(pyrimidin-2-yl)piperidin-3-ol (). Carboxamide groups often improve metabolic stability compared to hydroxyl substituents .

- Quinoline vs. Pyridine: Quinoline’s extended aromatic system (vs. pyridine in –8 derivatives like N-(5-fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide) may enhance binding to hydrophobic pockets in biological targets.

Physicochemical Properties

While molecular weight (MW) data for the original compound are unavailable, comparisons can be inferred:

- TRK Inhibitor (): The difluorophenyl and pyrrolidine groups likely increase MW (>500 g/mol) and logP, aligning with kinase inhibitor trends.

- Original Compound: The quinoline and pyrimidine rings may confer moderate lipophilicity, while the carboxamide linker enhances solubility relative to pivalamide derivatives.

生物活性

1-(Pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and neurodegenerative diseases. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a piperidine ring, a pyrimidine moiety, and a quinoline derivative, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives that contain both piperidine and quinoline rings have demonstrated potent inhibition of cancer cell lines through:

- Induction of apoptosis

- Inhibition of cell proliferation

- Modulation of signaling pathways associated with tumor growth

In a study comparing various piperidine derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Piperidine Substitution : The presence of cationic nitrogen atoms in the piperidine ring enhances selectivity and inhibitory properties against target enzymes.

- Quinoline Modification : Alterations in the quinoline moiety can significantly impact the compound's affinity for biological targets, as demonstrated in studies focusing on BCL6 inhibitors .

- Pyrimidine Influence : The pyrimidine substituent plays a vital role in modulating pharmacokinetic properties and overall bioavailability.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and related compounds:

Table 1: Summary of Biological Activities

| Study Reference | Compound Tested | IC50 Value (nM) | Cell Line | Activity |

|---|---|---|---|---|

| Similar Derivative | 50 | FaDu | Cytotoxic | |

| BCL6 Inhibitor | 0.7 | Various | Antiproliferative | |

| Quinoline Derivative | 30 | HIV | Antiviral |

These studies indicate that the compound exhibits promising anticancer and antiviral activities, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the recommended multi-step synthetic routes for 1-(pyrimidin-2-yl)-N-(quinolin-5-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized for scalability?

A typical synthesis involves sequential coupling of pyrimidine and quinoline moieties to a piperidine scaffold. Key steps include:

- Intermediate preparation : Start with functionalized pyrimidine and quinoline precursors (e.g., halogenated derivatives for nucleophilic substitution).

- Piperidine coupling : Use carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) to attach the quinoline group to the piperidine core.

- Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization for purity.

Optimization focuses on solvent selection (DMF or DCM for solubility), temperature control (0–25°C to minimize side reactions), and catalyst screening (e.g., Pd for cross-coupling steps). Scalability requires minimizing moisture-sensitive steps and using flow chemistry for exothermic reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the compound’s purity and structural integrity?

- NMR : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., quinoline aromatic signals at δ 8.5–9.5 ppm).

- LC-MS : High-resolution MS for molecular ion verification and HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%).

- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and pyrimidine/pyridine ring vibrations .

Q. What are the solubility and stability profiles under physiological conditions, and how do they influence experimental design?

- Solubility : Poor aqueous solubility (likely <1 µM in PBS) necessitates dimethyl sulfoxide (DMSO) stock solutions (≤10% v/v in assays).

- Stability : Stable at −20°C in anhydrous DMSO but prone to hydrolysis in aqueous buffers (pH >7.0).

- Experimental adjustments : Use fresh solutions for cell-based assays and include protease/phosphatase inhibitors in lysate experiments .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate the compound’s potency against specific targets like kinases or GPCRs?

- Target selection : Prioritize kinases (e.g., JAK3) or GPCRs (e.g., dopamine receptors) based on structural homology to known ligands .

- Assay setup :

- Kinase assays : Use ADP-Glo™ kits with ATP concentrations near Km values.

- GPCR binding : Radioligand displacement (e.g., [³H]-spiperone for dopamine D3 receptors) with membrane preparations.

- Validation : Include positive controls (e.g., staurosporine for kinases) and Z’-factor calculations to ensure robustness .

Q. What strategies are effective in resolving contradictions between in vitro binding affinity data and cellular activity profiles?

- Permeability assessment : Perform Caco-2 monolayer assays to rule out poor membrane penetration.

- Metabolic stability : Incubate with liver microsomes; low stability (<30% remaining at 1 hr) suggests rapid clearance.

- Off-target profiling : Use broad-panel kinase/GPCR screens (e.g., Eurofins Cerep) to identify confounding interactions .

Q. How can molecular docking studies be integrated with mutagenesis experiments to validate binding hypotheses for this compound?

- Docking workflow : Generate homology models (e.g., using AlphaFold) and dock the compound into active sites (AutoDock Vina).

- Critical residues : Mutate predicted binding site residues (e.g., JAK3 Cys-909 for covalent inhibitors) and test activity loss.

- Validation : Compare IC50 shifts between wild-type and mutant enzymes .

Q. What computational chemistry approaches are most suitable for predicting off-target interactions and polypharmacology risks?

- Pharmacophore modeling : Match the compound’s features (e.g., hydrogen bond donors, aromatic rings) to known off-target databases (ChEMBL).

- Machine learning : Train models on ToxCast data to predict hepatotoxicity or CYP inhibition.

- Dynamics simulations : Run MD simulations (NAMD/GROMACS) to assess binding mode stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。